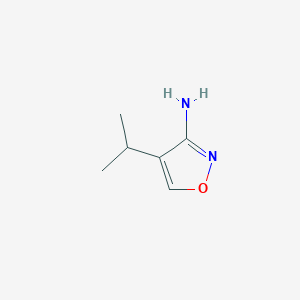
4-Isopropilisoxazol-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylisoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at the fourth position and an amine group at the third position. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
4-Isopropylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of 4-Isopropylisoxazol-3-amine are currently unknown. The compound belongs to the isoxazole class of molecules, which are known to interact with a variety of biological targets . .
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects . These activities suggest that 4-Isopropylisoxazol-3-amine may interact with its targets in a way that disrupts cellular processes, but the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the diverse biological activities of isoxazole derivatives, it is likely that multiple pathways could be affected
Result of Action
The molecular and cellular effects of 4-Isopropylisoxazol-3-amine’s action are currently unknown. Based on the known activities of other isoxazole derivatives, it is possible that 4-Isopropylisoxazol-3-amine could have anticancer, antibacterial, or antiviral effects . .
Action Environment
The action, efficacy, and stability of 4-Isopropylisoxazol-3-amine could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with terminal alkynes, catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the condensation of β-keto esters with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production of isoxazoles, including 4-Isopropylisoxazol-3-amine, often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of oximes to isoxazoles using oxidants like manganese dioxide or copper chloride.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the amine group can react with electrophiles to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acid chlorides, sulfonyl chlorides under alkaline conditions.
Major Products:
Oxidation: 3-aryl isoxazoles.
Reduction: Corresponding amines.
Substitution: Amides, sulfonamides.
Comparación Con Compuestos Similares
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms separated by a carbon atom.
Thiadiazole: Contains sulfur and nitrogen atoms in the ring.
Uniqueness: 4-Isopropylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and amine groups contribute to its potential as a versatile intermediate in organic synthesis and its diverse pharmacological properties .
Propiedades
IUPAC Name |
4-propan-2-yl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-9-8-6(5)7/h3-4H,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTORQVUWILGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)
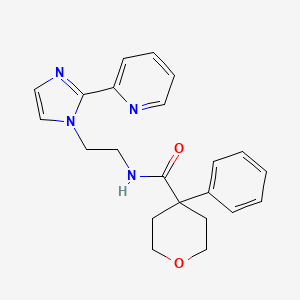
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

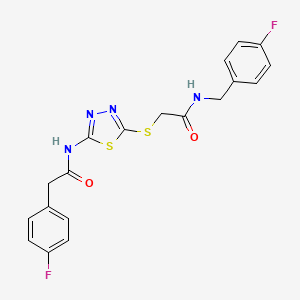
![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)
![(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B2446470.png)
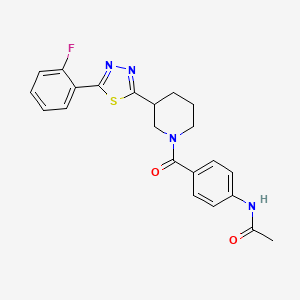
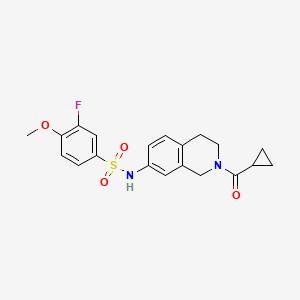
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)
